2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-
Description
Chemical Identity and Nomenclature
The compound 1,1,1-trifluoro-3-(phenylmethoxy)-2-propanone represents a sophisticated example of fluorinated ketone chemistry, characterized by its unique molecular architecture that combines electron-withdrawing trifluoromethyl functionality with aromatic ether substituents. This synthetic organic molecule is formally identified through multiple nomenclature systems, reflecting the complexity and specificity required for accurate chemical communication. The compound is registered under Chemical Abstracts Service number 329065-59-0, providing a unique identifier that ensures precise recognition across international chemical databases and regulatory systems. According to systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, the compound is designated as 3-(benzyloxy)-1,1,1-trifluoropropan-2-one, which explicitly describes the positional relationships of functional groups within the molecular framework.
The molecular formula C10H9F3O2 reveals the compound's composition, indicating the presence of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 218.17 grams per mole. The structural representation can be expressed through Simplified Molecular Input Line Entry System notation as O=C(COCC1=CC=CC=C1)C(F)(F)F, which provides a linear encoding of the molecular connectivity and functional group arrangements. This notation system facilitates computational analysis and database searching while ensuring unambiguous structural identification. The compound falls within the broader classification of trifluoromethyl ketones, a category of organofluorine compounds that have demonstrated significant biological activity and synthetic utility in pharmaceutical and material science applications.
The phenylmethoxy substituent, also referred to as the benzyloxy group, contributes both steric and electronic effects to the overall molecular behavior of the compound. This aromatic ether functionality is connected to the ketone carbon framework through an oxygen linkage, creating opportunities for various intermolecular interactions and chemical transformations. The systematic analysis of the compound's structural features reveals the strategic placement of the trifluoromethyl group at the terminal position of the propanone chain, where it exerts significant electron-withdrawing effects that influence the reactivity and stability of the ketone functionality.
Historical Development in Organofluorine Chemistry
The development of compounds such as 1,1,1-trifluoro-3-(phenylmethoxy)-2-propanone represents the culmination of more than eight decades of systematic advancement in organofluorine chemistry, a field that has undergone dramatic transformation since its industrial inception during World War Two. The historical foundation of organofluorine chemistry can be traced to pioneering work conducted in the nineteenth century, when Alexander Borodin, renowned both as a composer and chemist, performed the first documented nucleophilic replacement of halogen atoms with fluoride in 1862. This early achievement established the fundamental principle of halogen exchange that remains central to modern fluorochemical manufacturing processes, including the synthesis of complex trifluoromethyl ketones like the subject compound.
The systematic development of fluoroaromatic compounds gained momentum through the contributions of Schiemann, who discovered in 1927 a crucial aromatic fluorination methodology involving diazonium salt decomposition in the presence of fluoroboric acid. This breakthrough provided a reliable synthetic pathway for introducing fluorine atoms into aromatic systems, establishing precedents for the phenyl-containing components found in contemporary fluorinated ketones. Subsequently, Gottlieb's 1936 demonstration of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride represented another fundamental advancement that would later influence the development of synthetic strategies for complex organofluorine molecules.
The emergence of trifluoromethyl-containing compounds gained particular significance through the work of Swarts in 1898, who first reported aromatic compounds bearing fluorinated side chains through the conversion of benzotrichloride using antimony trifluoride. This reaction established the chemical feasibility of incorporating trifluoromethyl groups into organic frameworks, laying the groundwork for subsequent developments in trifluoromethyl ketone chemistry. The industrial application of these principles expanded significantly during the 1930s when researchers achieved the conversion of aromatic trichloromethyl groups to trifluoromethyl groups using hydrogen fluoride under controlled conditions.
The systematic understanding of organofluorine chemistry has evolved to recognize fluorine as forming the strongest bond with carbon among all organic chemical bonds, a property that imparts exceptional stability and unique reactivity patterns to organofluorine compounds. This fundamental characteristic has enabled the development of sophisticated synthetic methodologies for preparing complex fluorinated molecules, including multi-functional compounds such as 1,1,1-trifluoro-3-(phenylmethoxy)-2-propanone. The field has progressed from simple halogen exchange reactions to encompass advanced photocatalytic and electrochemical approaches that allow for precise control over molecular architecture and functional group placement.
Contemporary research in trifluoromethyl ketone synthesis has demonstrated the successful application of visible-light photocatalytic radical addition methodologies, which represent significant improvements over traditional high-energy photoirradiation techniques. These modern approaches utilize bromotrifluoroacetone as a trifluoroacetonyl radical precursor under mild reaction conditions, enabling the efficient construction of complex molecular frameworks while maintaining excellent functional group tolerance. The development of such methodologies reflects the continuing evolution of organofluorine chemistry from its nineteenth-century origins to current applications in pharmaceutical and material science research.
Properties
IUPAC Name |
1,1,1-trifluoro-3-phenylmethoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNAGEGGLIKCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459811 | |
| Record name | 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329065-59-0 | |
| Record name | 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-, commonly referred to as trifluoromethyl ketone, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10F3O
- Molecular Weight : 208.18 g/mol
- CAS Number : 350-92-5
The biological activity of trifluoromethyl ketones is primarily attributed to their ability to interact with various molecular targets. These compounds often act as enzyme inhibitors or modulators of signaling pathways. In particular, the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency in biological systems.
Key Mechanisms:
- Enzyme Inhibition : Trifluoromethyl ketones have been shown to inhibit phospholipase A2 (PLA2) enzymes, which are crucial in inflammatory processes. For example, studies indicate that specific derivatives can selectively inhibit GVIA iPLA2 with low IC50 values, demonstrating their potential as anti-inflammatory agents .
- Neuroprotective Effects : Research has demonstrated that trifluoromethyl ketones can exert neuroprotective effects against apoptosis in neuronal cells. This is particularly relevant in conditions such as neurodegenerative diseases .
Anti-inflammatory Activity
Trifluoromethyl ketones have been investigated for their anti-inflammatory properties. They inhibit key inflammatory mediators and enzymes involved in the inflammatory response:
- Inhibition of PLA2 : Selective inhibition of GVIA iPLA2 has been observed with IC50 values as low as 0.0073 μM . This suggests a strong potential for use in treating inflammatory conditions.
Neuroprotective Effects
Studies have indicated that these compounds can protect neuronal cells from apoptosis induced by low potassium levels:
- Neuroprotection : Trifluoromethyl ketones showed significant neuroprotective effects in cerebellar granule neurons exposed to apoptotic stimuli .
Case Studies and Research Findings
Scientific Research Applications
Pharmaceutical Applications
Fluorination in Drug Development
Fluorinated compounds are increasingly important in medicinal chemistry due to their enhanced metabolic stability and bioactivity. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms. The incorporation of fluorine into drug molecules can improve their pharmacokinetic properties by increasing lipophilicity and reducing susceptibility to metabolic degradation .
Case Study: Neuroprotective Effects
Research has demonstrated that 1,1,1-trifluoro-3-phenyl-2-propanone exhibits neuroprotective effects against apoptosis in cerebellar granule neurons. In vitro studies revealed that this compound can inhibit low potassium-induced cell death, suggesting potential applications in neurodegenerative disease therapies .
Agrochemical Applications
Fluorinated compounds like 2-propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- are utilized in the development of agrochemicals due to their ability to modify the physicochemical properties of active ingredients. This modification can enhance the efficacy of herbicides and pesticides by improving their solubility and stability in various environments .
Material Science Applications
Synthesis of Functional Materials
The unique properties of trifluoromethyl ketones allow them to serve as versatile building blocks in the synthesis of functional materials. They are employed in creating polymers and coatings with enhanced chemical resistance and thermal stability. The presence of fluorine atoms contributes to these materials' performance characteristics .
Data Table: Summary of Applications
Chemical Reactions Analysis
Reduction of the Ketone Group
The trifluoromethyl ketone moiety undergoes reduction to form chiral alcohols. Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly employed :
| Reducing Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NaBH | 3-(Benzyloxy)-1,1,1-trifluoropropan-2-ol | THF/HO (4:1), 0°C | 97% | |
| LiAlH/AlCl | 4,4,4-Trifluorocrotonaldehyde | Ether, 0°C → RT | 61% |
Enzymatic resolution using lipases (e.g., Candida antarctica) further enantioselectively processes the resulting alcohols .
Condensation Reactions
The ketone participates in hydrazone formation with dimethylhydrazine , yielding derivatives useful in heterocyclic synthesis :
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dimethylhydrazine | RT, anhydrous solvent | (E)-3-(Dimethylhydrazono)-1,1,1-trifluoroacetone | 90% |
This reaction proceeds via nucleophilic attack on the carbonyl carbon, stabilized by the electron-withdrawing trifluoromethyl group.
Thermodynamic and Kinetic Data
Thermochemical properties of related trifluoroketones (e.g., 1,1,1-trifluoroacetone) provide insights into reactivity:
| Property | Value | Method | Reference |
|---|---|---|---|
| ΔH° (gas phase) | -579.2 kJ/mol | G3MP2B3 | |
| Proton affinity | 1461 ± 8.8 kJ/mol | Gas-phase ion thermochemistry |
The benzyloxy substituent may slightly alter these values due to steric and electronic effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- and its analogs:
*Hypothetical molecular weight calculated based on structural analogs.
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- Lipophilicity: Sulfur-containing analogs (e.g., octylthio, quinolinylthio) exhibit higher logP values (estimated ~3.9–4.5) due to nonpolar sulfur atoms, enhancing membrane permeability . Methoxy/phenylmethoxy substituents balance polarity and lipophilicity, making them suitable for pharmaceutical intermediates .
Key Findings and Trends
Boiling Points: Sulfur-containing derivatives (e.g., quinolinylthio: 351.3°C) exhibit higher boiling points than oxygen-containing analogs (e.g., 4-methoxyphenyl: ~61°C), attributed to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Environmental Impact: Perfluoroalkyl analogs are persistent pollutants, whereas non-fluorinated or partially fluorinated derivatives (e.g., phenylmethoxy) may offer greener alternatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, substituting a trifluoroacetone precursor with a phenylmethoxy group under basic conditions (e.g., K₂CO₃/DMF) is a viable route . Purification involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>98%) is confirmed via GC-MS or HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹⁹F NMR : Detects trifluoromethyl (-CF₃) groups (δ ≈ -60 to -70 ppm). Splitting patterns reveal proximity to the phenylmethoxy substituent .
- ¹H NMR : Aromatic protons (δ ≈ 6.8–7.5 ppm) and methoxy protons (δ ≈ 3.8–4.2 ppm) confirm substitution .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate the ketone and ether groups .
Q. How does the phenylmethoxy substituent influence the compound’s stability under acidic/basic conditions?
- Methodology : Hydrolysis studies in aqueous HCl (1M, 50°C) or NaOH (1M, reflux) monitor degradation via TLC or NMR. The electron-donating methoxy group enhances resistance to acid-catalyzed ketone hydration but increases susceptibility to base-induced ether cleavage .
Advanced Research Questions
Q. What computational strategies predict the regioselectivity of nucleophilic attacks on this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces to identify electrophilic hotspots. The trifluoromethyl group directs nucleophiles to the carbonyl carbon, while steric hindrance from the phenylmethoxy group reduces accessibility to adjacent positions . Software: Gaussian or ORCA .
Q. How can substituent effects (e.g., meta vs. para methoxy) alter reaction pathways in cross-coupling reactions?
- Methodology : Synthesize analogs (e.g., 3-(3-methoxyphenyl) vs. 3-(4-methoxyphenyl)) and compare Suzuki-Miyaura coupling yields with aryl boronic acids. Para-substitution enhances electronic conjugation, improving Pd-catalyzed coupling efficiency (75–85% vs. 60–70% for meta) .
Q. What strategies resolve contradictions in reported reaction yields for trifluoroacetone derivatives?
- Methodology : Systematic variation of solvents (polar aprotic vs. protic), catalysts (e.g., Pd(PPh₃)₄ vs. CuI), and temperature. For example, DMF increases solubility of fluorinated intermediates, boosting yields by 15–20% compared to THF .
Key Research Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
